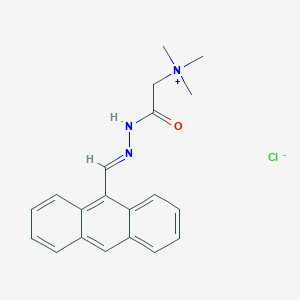

N-(1H-吲哚-3-基)-2-甲基吲哚-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

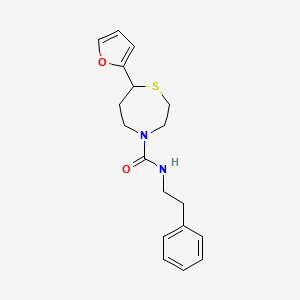

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide is a synthetic compound that has gained significant attention in scientific research for its potential use in the treatment of various diseases. This compound is a derivative of indole, which is a naturally occurring compound found in plants and animals. The synthesis of N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide involves the use of various chemical reactions, which will be discussed in detail in

科学研究应用

代谢和处置

- 食欲素受体拮抗剂的代谢:一项研究详细介绍了一种新型食欲素 1 和 2 受体拮抗剂的代谢和处置,重点介绍了该药物通过氧化作用的主要代谢途径及其在血浆提取物中的主要循环成分(Renzulli 等人,2011)。

诊断和治疗应用

- 肿瘤增殖的 PET 成像:一项研究调查了使用 18F-ISO-1(一种细胞增殖标记物)通过 PET 成像在恶性肿瘤患者中的应用,证明了其在成像肿瘤增殖中的安全性和可行性,与肿瘤 Ki-67 和有丝分裂指数显着相关(Dehdashti 等人,2013)。

免疫调节作用

- 抑制肥大细胞介导的过敏性炎症:没食子酸的合成类似物 SG-HQ2 在抑制肥大细胞介导的过敏性炎症方面显示出潜力,通过抑制组胺释放和促炎细胞因子,为过敏性炎症性疾病提供了一种新的治疗候选物(Je 等人,2015)。

作用机制

Target of Action

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide, also known as N-(1H-indol-3-yl)-2-methyl-2,3-dihydro-1H-indole-1-carboxamide, is a compound that belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide may affect multiple biochemical pathways.

Pharmacokinetics

One study suggests that the presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell permeable . This could potentially impact the bioavailability of N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide may have diverse molecular and cellular effects.

属性

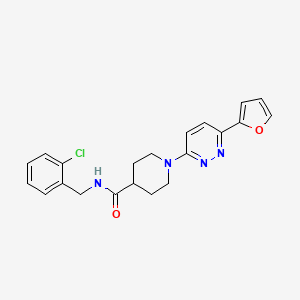

IUPAC Name |

N-(1H-indol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-12-10-13-6-2-5-9-17(13)21(12)18(22)20-16-11-19-15-8-4-3-7-14(15)16/h2-9,11-12,19H,10H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSOVBJKEPMHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)NC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)

![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2716822.png)

![7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2716829.png)

![4-[(1,1-Dioxothian-4-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2716834.png)